molecular formula C13H9BrN2O2S B572249 1-(Phenylsulfonyl)-5-bromo-4-azaindole CAS No. 1227268-74-7

1-(Phenylsulfonyl)-5-bromo-4-azaindole

Cat. No.: B572249
CAS No.: 1227268-74-7
M. Wt: 337.191
InChI Key: VHANYUYQEKQVAF-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-5-bromo-4-azaindole is a heterocyclic compound that features an indole core structure substituted with a phenylsulfonyl group at the nitrogen atom and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-5-bromo-4-azaindole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced by reacting the indole with phenylsulfonyl chloride in the presence of a base like triethylamine.

    Bromination: The bromine atom is introduced at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-5-bromo-4-azaindole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine-substituted position.

    Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, iodine, and alkyl halides can be used under acidic or basic conditions.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indole derivative.

Scientific Research Applications

1-(Phenylsulfonyl)-5-bromo-4-azaindole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other biologically active molecules.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-5-bromo-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The phenylsulfonyl group enhances the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions. These interactions modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)indole: Lacks the bromine atom and azaindole structure.

    5-Bromoindole: Lacks the phenylsulfonyl group.

    4-Azaindole: Lacks both the phenylsulfonyl group and bromine atom.

Uniqueness

1-(Phenylsulfonyl)-5-bromo-4-azaindole is unique due to the combination of the phenylsulfonyl group, bromine atom, and azaindole structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-13-7-6-12-11(15-13)8-9-16(12)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHANYUYQEKQVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219434
Record name 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-74-7
Record name 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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